![molecular formula C15H12BrN3O4 B3917600 N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3917600.png)
N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide
Overview
Description
N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as BON, is a chemical compound that has been extensively studied for its potential applications in scientific research. BON is a synthetic compound that was first synthesized in the laboratory and has since been used in various studies to investigate its mechanism of action and potential uses in various fields.
Mechanism of Action
The mechanism of action of N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is not fully understood. However, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been shown to inhibit the activity of nitric oxide synthase, an enzyme that plays a crucial role in the production of nitric oxide.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been shown to inhibit the activity of nitric oxide synthase, an enzyme that plays a crucial role in the production of nitric oxide. Additionally, N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide is also stable and can be stored for extended periods without degradation. However, N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide. One potential direction is to investigate its potential as an antimicrobial agent. Another potential direction is to investigate its potential as an anti-inflammatory agent. Additionally, N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide could be used in studies investigating the role of nitric oxide in various physiological processes. Further research is needed to fully understand the potential applications of N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide in scientific research.
Scientific Research Applications
N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used in studies investigating the mechanism of action of various antibiotics. N'-[(3-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide has also been used in studies investigating the role of nitric oxide in various physiological processes.
properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c16-12-3-1-2-11(9-12)15(20)23-18-14(17)8-10-4-6-13(7-5-10)19(21)22/h1-7,9H,8H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNWWKRBVRCCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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